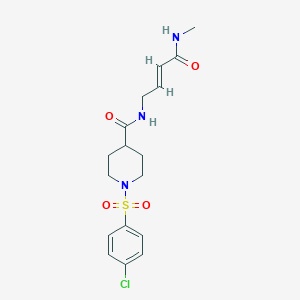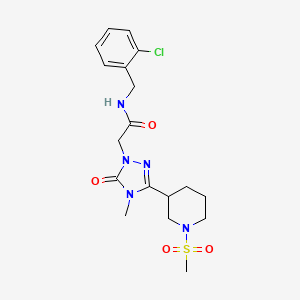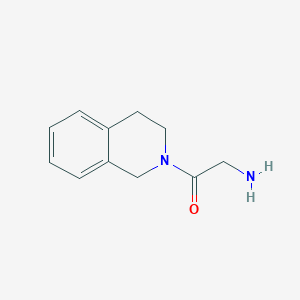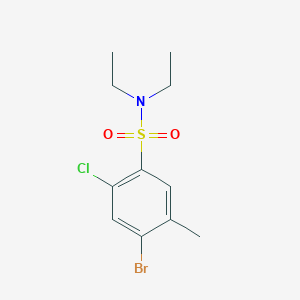
(E)-1-((4-chlorophenyl)sulfonyl)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, due to its structural features, might be involved in various chemical and biological processes. Its structure suggests it could be part of studies related to synthetic organic chemistry, medicinal chemistry, and possibly receptor-ligand interactions due to the presence of functional groups common in bioactive molecules.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like chlorophenyl compounds, piperidine, and carboxamide precursors. The specific synthesis route would depend on the desired configuration and substitution patterns on the molecule. Techniques like nucleophilic substitution, amide coupling, and sulfonation are likely involved (Shim et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds like this one is analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling. These methods provide insights into the compound's conformation, stereochemistry, and intermolecular interactions, which are crucial for understanding its reactivity and biological activity. The presence of a piperidine ring and sulfonyl group indicates a molecule that could interact significantly with biological targets through hydrogen bonding and hydrophobic interactions (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonyl group can undergo further reactions, such as reduction or displacement, while the carboxamide group could be involved in condensation reactions. The molecule's reactivity towards nucleophiles and electrophiles would be an area of study to understand its potential for further functionalization and application in synthesis (Srivastava et al., 2008).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are determined by the compound's molecular structure. These properties are essential for developing applications for the compound in pharmaceuticals, where solubility and stability are crucial. The compound's crystal structure, as determined by X-ray crystallography, informs on the solid-state properties and potential interactions in a crystalline matrix (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are critical for the compound's application in chemical synthesis and drug development. Studies on similar compounds have shown a range of activities based on the substitution pattern on the core structures, indicating the importance of functional group analysis for understanding the compound's behavior in biological systems (Srivastava et al., 2008).
Aplicaciones Científicas De Investigación
Alzheimer's Disease Drug Candidates
A study focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for the treatment of Alzheimer's disease. These derivatives were evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme related to Alzheimer's disease, as well as their haemolytic activity to assess their safety profile. This research highlights the potential therapeutic applications of such compounds in neurodegenerative diseases (Rehman et al., 2018).
Catalytic Applications
Another area of research involves the use of derivatives of piperidine for catalytic applications. Specifically, a study explored the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research is significant for the development of synthetic methodologies that require high levels of enantioselectivity and efficiency in organic synthesis (Wang et al., 2006).
Antibacterial Activity
Research has also been conducted on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and their screening for antibacterial activity. These studies aim to develop new compounds with potential antibacterial properties against various bacterial strains, contributing to the search for novel antimicrobial agents (Iqbal et al., 2017).
Antioxidant and Anticholinesterase Activity
Additionally, there has been research on the synthesis of new sulfonyl hydrazones containing piperidine derivatives, evaluated for their antioxidant capacity and anticholinesterase activity. This research indicates the potential use of these compounds in the treatment of conditions associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4S/c1-19-16(22)3-2-10-20-17(23)13-8-11-21(12-9-13)26(24,25)15-6-4-14(18)5-7-15/h2-7,13H,8-12H2,1H3,(H,19,22)(H,20,23)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDLCLNJYKDGOU-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)



![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)



![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)



![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)
![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)